molecular formula C9H8N2O2 B598232 Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS No. 108128-12-7

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B598232
CAS No.: 108128-12-7
M. Wt: 176.175
InChI Key: WLVQYRDGALHYAR-UHFFFAOYSA-N
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Description

Historical Context and Chemical Significance

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, a 6-azaindole derivative, emerged as a structurally unique heterocyclic compound in the late 20th century. Its synthesis was first reported in the context of developing kinase inhibitors, particularly for cancer therapeutics. The compound’s discovery aligns with broader efforts to optimize indole-based scaffolds by introducing nitrogen atoms into the aromatic system, a strategy aimed at enhancing binding affinity and pharmacokinetic properties. Early work on azaindoles, including this derivative, was driven by the need for bioisosteres capable of mimicking purine interactions in ATP-binding pockets of kinases.

The chemical significance of this compound lies in its dual functionality: the pyrrolopyridine core provides a rigid aromatic framework, while the methyl ester group at position 3 serves as a versatile handle for further functionalization. This combination has made it a critical intermediate in synthesizing bioactive molecules, particularly those targeting fibroblast growth factor receptors (FGFRs) and other kinase families.

Azaindole Structural Classification and Nomenclature

Azaindoles, or pyrrolopyridines, are bicyclic heterocycles formed by fusing pyrrole and pyridine rings. This compound belongs to the 6-azaindole subclass, distinguished by the nitrogen atom’s position in the six-membered ring (Figure 1).

Table 1: Classification of Azaindole Isomers

Isomer Name Nitrogen Position IUPAC Name
4-Azaindole Position 4 1H-Pyrrolo[3,2-b]pyridine
5-Azaindole Position 5 1H-Pyrrolo[3,2-c]pyridine
6-Azaindole Position 6 1H-Pyrrolo[2,3-c]pyridine
7-Azaindole Position 7 1H-Pyrrolo[2,3-b]pyridine

The compound’s systematic name, this compound, reflects the ester group at position 3 of the pyrrolo[2,3-c]pyridine system. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol.

Position in Heterocyclic Chemistry Literature

Within heterocyclic chemistry, this compound occupies a niche as a π-deficient scaffold due to the electron-withdrawing effects of the pyridine nitrogen. Its reactivity differs markedly from indole, enabling unique transformations such as regioselective electrophilic substitutions and metal-catalyzed cross-couplings. For example, the methyl ester group facilitates palladium-mediated Suzuki-Miyaura couplings, a feature exploited in constructing kinase inhibitor libraries.

Recent literature highlights its role in fragment-based drug discovery (FBDD), where its small size and high ligand efficiency make it ideal for probing protein binding sites. Studies also emphasize its utility in synthesizing polycyclic systems via intramolecular cyclizations, expanding access to complex natural product analogs.

Importance as a Scaffold in Chemical Research

This compound serves as a privileged scaffold in medicinal chemistry for three key reasons:

  • Kinase Inhibition : The compound’s core mimics adenine, allowing it to compete with ATP in kinase binding pockets. Derivatives have shown nanomolar affinity for FGFR1–3 and Aurora kinases.
  • Synthetic Versatility : The ester group enables straightforward derivatization to amides, carboxylic acids, or heteroaryl substituents, supporting structure-activity relationship (SAR) studies.
  • Physicochemical Optimization : Introducing the pyridine nitrogen improves aqueous solubility and metabolic stability compared to indole analogs, addressing common drug development challenges.

Table 2: Key Applications in Drug Discovery

Application Target Class Example Derivatives
Anticancer Agents FGFR, Aurora Kinases Vemurafenib analogs
Antiviral Therapeutics HIV Integrase Raltegravir-inspired compounds
Neuroprotective Agents PARP-1 ST7710AA1 analogs

The scaffold’s adaptability is further evidenced by its use in synthesizing covalent inhibitors, where the ester moiety is replaced with electrophilic groups for targeted protein modification.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-11-8-5-10-3-2-6(7)8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVQYRDGALHYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716727
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108128-12-7
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Cyclization

One of the most effective approaches to synthesizing the pyrrolo[2,3-c]pyridine scaffold involves palladium-mediated Sonogashira coupling and subsequent cyclization. This method allows for the formation of the fused heterocyclic ring system efficiently:

  • Starting from substituted bromo-iodopyridines, a Sonogashira coupling with alkynes generates key intermediates that undergo intramolecular cyclization to form the pyrrolo[2,3-c]pyridine core.
  • Subsequent palladium-catalyzed displacement reactions introduce desired substituents at specific ring positions.
  • Protecting group strategies, such as Boc protection at the nitrogen, are employed to improve yields and selectivity during these transformations.

Representative Synthetic Procedure from Literature

A typical synthetic sequence reported includes:

Step Reagents/Conditions Description Yield (%)
1 4-amino-2-bromo-5-iodopyridine + alkyne, Pd catalyst, base, solvent (e.g., dioxane/water), 80°C, N2 atmosphere Sonogashira coupling to form alkynyl intermediate Moderate to high
2 Pd-catalyzed displacement with aniline derivatives Formation of substituted pyrrolo[2,3-c]pyridine core Variable, improved by N-protection
3 Esterification or methyl ester introduction Formation of methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate High
4 Purification by filtration, extraction, and chromatography Isolation of pure compound -

This method is adaptable depending on the substituents on the pyridine and alkyne components.

Alternative Methods and Notes

  • Halogenation and subsequent substitution reactions are used to functionalize the pyrrolo[2,3-c]pyridine ring system selectively.
  • Boronic acid derivatives and Suzuki coupling reactions have been employed to introduce aryl substituents, which may precede or follow the formation of the methyl carboxylate ester.
  • Ion-exchange resins and acid-base treatments are applied for purification and conversion of intermediates to the final methyl ester form.
  • Reaction conditions such as reflux under nitrogen atmosphere, use of bases like potassium carbonate, and solvents like dioxane and methanol are common to optimize yields and purity.

Summary Table of Key Reaction Parameters

Reaction Step Key Reagents Solvent Temperature Time Notes
Sonogashira coupling Pd catalyst, alkyne, base (K2CO3) Dioxane/water 80°C 8 h N2 atmosphere required
Palladium displacement Aniline derivatives, Pd catalyst Dioxane or DMF 80°C Several hours Boc protection improves yield
Esterification Methylating agents or methyl ester precursors Methanol, acid/base 50-70°C 0.5-4 h Ion-exchange resin purification
Halogenation N-Bromosuccinimide, AIBN Carbon tetrachloride Reflux 5 h For precursor functionalization

Research Findings and Optimization

  • Studies indicate that protecting the nitrogen atom with Boc groups before palladium-catalyzed substitutions significantly enhances the yield and selectivity of the desired product.
  • The choice of solvent and reaction atmosphere (inert nitrogen) is critical to prevent side reactions and decomposition.
  • Use of tetrabutylammonium fluoride in THF is effective for deprotection and ring closure steps leading to the methyl ester product.
  • Purification techniques involving ion-exchange resins help in removing impurities and isolating high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the ATP-binding site of FGFRs, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Ethyl 1H-Pyrrolo[2,3-c]pyridine-3-carboxylate (CAS 1167056-36-1)

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Key Differences: Substitution of the methyl ester (-COOCH₃) with an ethyl ester (-COOCH₂CH₃), increasing molecular weight to 190.20 g/mol . Synthesized via hydrogenation of precursors over Pd/C catalysts, yielding 71–85% for analogous pyrrolopyridine esters .

Methyl 4-Chloro-1H-Pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1234616-82-0)

  • Molecular Formula : C₉H₇ClN₂O₂
  • Key Differences :
    • Chlorine substitution at the 4th position of the pyrrole ring, altering electronic properties and reactivity.
    • The [2,3-b] pyridine ring fusion (vs. [2,3-c] in the target compound) shifts the nitrogen atom position, affecting hydrogen-bonding interactions .
    • Demonstrated applications in kinase inhibitor synthesis due to halogen-enhanced binding affinity .

1-Ethyl-1H-Pyrrolo[2,3-c]pyridine-3-carboxylic Acid (CAS 1394175-20-2)

  • Molecular Formula : C₁₀H₁₀N₂O₂
  • Key Differences :
    • Replacement of the methyl ester with a carboxylic acid (-COOH) and an ethyl group at the 1st nitrogen, increasing acidity (pKa ~4.5–5.5).
    • Carboxylic acid derivatives are critical for forming salts or coordinating with metal ions in drug formulations .

Methyl 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 479553-01-0)

  • Molecular Formula : C₉H₈N₂O₂
  • Key Differences :
    • [2,3-b] pyridine ring fusion alters the heterocycle’s electronic distribution, reducing similarity to the target compound (structural similarity score: 0.70) .
    • Retains the methyl ester group but differs in pharmacological target selectivity due to ring topology .

Comparative Data Table

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Yield/Purity Applications
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate 108128-12-7 C₉H₈N₂O₂ 176.17 Methyl ester at C3 Not reported Intermediate for kinase inhibitors
Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate 1167056-36-1 C₁₀H₁₀N₂O₂ 190.20 Ethyl ester at C3 71–85% yield Lipophilic drug precursors
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1234616-82-0 C₉H₇ClN₂O₂ 210.62 Chlorine at C4, [2,3-b] fusion 97% purity Kinase inhibitor synthesis
1-Ethyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid 1394175-20-2 C₁₀H₁₀N₂O₂ 190.20 Carboxylic acid at C3, ethyl at N1 Not reported Metal-coordinating APIs

Biological Activity

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound possesses a unique pyrrolo[2,3-c]pyridine core, which combines features of both pyrrole and pyridine. The general molecular formula is C8H8N2O2C_8H_8N_2O_2, with a molecular weight of approximately 164.16 g/mol. Its structure allows for various substitutions that can enhance its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, compounds derived from the pyrrolo[2,3-c]pyridine scaffold demonstrated potent inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the nanomolar range (7–712 nM) . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines such as breast cancer 4T1 cells .

Antimicrobial Activity

This compound derivatives have also exhibited antimicrobial properties . In vitro studies indicated that certain derivatives were effective against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests potential applications in treating bacterial infections.

Antituberculosis Activity

Another significant area of research involves the antituberculosis activity of pyrrolo[2,3-c]pyridine derivatives. Some derivatives have shown promising results against Mycobacterium tuberculosis, with MIC values as low as 5 µM . These findings indicate that modifications to the core structure can lead to enhanced efficacy against this pathogen.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • FGFR Inhibition : The compound binds to the ATP-binding site of FGFRs, blocking downstream signaling pathways that promote tumor growth .
  • Antimicrobial Action : The mechanism by which these compounds exert their antimicrobial effects is still under investigation but may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

StudyFindingsReference
Study on FGFR InhibitionDemonstrated potent activity against FGFRs with IC50 values < 10 nM in vitro
Antimicrobial EvaluationShowed effectiveness against S. aureus and E. coli with MIC values between 3.12 - 12.5 µg/mL
Antituberculosis ActivityDerivatives exhibited MIC values as low as 5 µM against M. tuberculosis

Q & A

Q. What are the standard synthetic routes for Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via palladium-catalyzed Larock indole synthesis, followed by a one-pot Buchwald–Hartwig amination/C–H activation to construct the pyrrolo[2,3-c]pyridine core. Key parameters include catalyst choice (e.g., Pd(OAc)₂), temperature control (80–120°C), and solvent selection (DMF or toluene). Purification typically involves column chromatography to isolate the product with >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies structural integrity, while high-performance liquid chromatography (HPLC) assesses purity (>98%). Mass spectrometry (ESI-MS) confirms molecular weight (C₉H₈N₂O₂; 176.17 g/mol). X-ray crystallography (e.g., P2₁/n space group) resolves stereochemical details in crystal structures .

Q. What preliminary biological screening assays are used to evaluate its bioactivity?

Antitumor activity is tested via FGFR1-3 inhibition assays (IC₅₀: 7–712 nM) using cancer cell lines (e.g., 4T1 breast cancer). Antimicrobial activity is assessed against Mycobacterium tuberculosis (MIC: ~5 µM). Dose-response curves and apoptosis markers (e.g., caspase-3) validate cellular effects .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

Continuous flow reactors enhance reaction efficiency and scalability. Advanced purification techniques (e.g., preparative HPLC) and solvent optimization (e.g., switch from DMF to THF) reduce byproducts. Catalytic system tuning (e.g., ligand selection) improves regioselectivity .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from assay variability (e.g., cell line specificity) or environmental factors (pH, temperature). Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. cellular proliferation) and standardized protocols (e.g., fixed incubation times) minimizes discrepancies .

Q. What strategies elucidate the molecular mechanisms beyond FGFR inhibition?

Proteomic profiling (e.g., SILAC) identifies off-target interactions. Molecular dynamics simulations predict binding modes with ATP-binding pockets. CRISPR-Cas9 knockout models validate pathway dependencies (e.g., MAPK/ERK) in resistant cell lines .

Q. How do environmental factors influence pharmacokinetic properties in vivo?

pH-sensitive stability assays (e.g., simulated gastric fluid) and temperature-dependent solubility studies guide formulation. Plasma protein binding assays (e.g., equilibrium dialysis) and metabolite profiling (LC-MS/MS) assess bioavailability and half-life .

Q. What structural modifications enhance antitumor potency while reducing toxicity?

Substituent engineering at the pyridine ring (e.g., introducing electron-withdrawing groups) improves FGFR affinity. Comparative studies with ethyl 2-phenyl analogs show phenyl groups at position 2 enhance selectivity (IC₅₀: <50 nM) but require toxicity screening in zebrafish models .

Q. What are the key structural determinants of its bioactivity?

The fused pyrrolo-pyridine core enables planar binding to kinase domains. The methyl ester at position 3 enhances membrane permeability (logP: ~1.8). Substitutions at position 5 (e.g., fluorine) modulate metabolic stability .

Q. How does it compare to other pyrrolopyridine derivatives in targeting heterocyclic enzymes?

Unlike pyrrolo[2,3-b]pyridines, the [2,3-c] fusion pattern increases steric complementarity with FGFRs. Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate derivatives exhibit weaker inhibition (IC₅₀: >1 µM), highlighting the importance of ring fusion geometry .

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